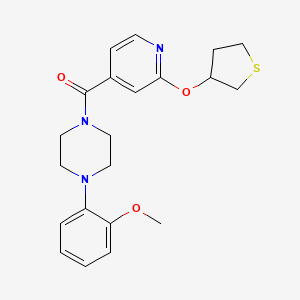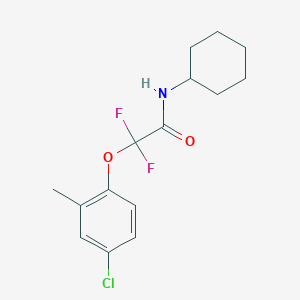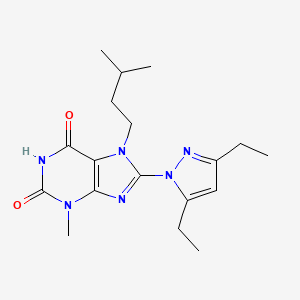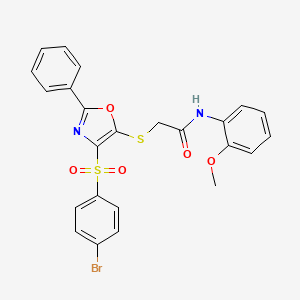![molecular formula C12H24N2O3 B2844794 Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate CAS No. 1099649-48-5](/img/structure/B2844794.png)
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a chemical compound with the molecular formula C12H24N2O3 . It is related to other compounds such as methyl 3-{[3-(morpholin-4-yl)-3-oxopropyl]amino}propanoate and 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile.
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The exact structure can be confirmed using single-crystal X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as melting point, boiling point, and density can be found in specialized chemical databases .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate and its analogues are highlighted for their role in synthetic chemistry, particularly in the development of intermediates for kinase inhibitors. A study by Xu et al. (2015) demonstrates a water-mediated, three-component Wittig–SNAr approach for synthesizing these compounds, emphasizing its utility in creating new C(sp2)–N bonds and C(sp2)–C(sp2) double bonds in an environmentally friendly manner using water as a solvent. This method is significant for its high stereoselectivity and yields, making it a valuable process for pharmaceutical synthesis and other areas requiring specific molecular architectures (Xu et al., 2015).
Drug Development and Molecular Docking
Research on derivatives of this compound, such as those explored by Borik and Hussein (2021), provides insights into their biological potentials. Through synthesis and molecular docking studies, these compounds have been assessed for antioxidant, antiulcerogenic, and anti-inflammatory activities. Their ability to protect hepatocytes and gastric mucosa against various toxicities indicates a broad spectrum of pharmacological applications. The molecular docking suggests that these derivatives can interact within the active sites of enzymes like COX-2, highlighting their potential as therapeutic agents (Borik & Hussein, 2021).
Novel Precursors in Organic Synthesis
The compound Ethyl 3-(2,4-dioxocyclohexyl)propanoate, as studied by Thakur et al. (2015), serves as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their derivatives. This research opens new pathways in the synthesis of complex organic molecules, offering a strategic approach for creating compounds with potential pharmacological applications. The method stands out for its selectivity and mild reaction conditions, contributing to the diversification of synthetic routes in medicinal chemistry (Thakur et al., 2015).
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) have characterized two polymorphic forms of a related investigational pharmaceutical compound, showcasing the challenges and techniques involved in distinguishing polymorphs. This research is critical in the pharmaceutical industry, as different polymorphic forms of a drug can have varied solubility, stability, and bioavailability properties. The study utilized advanced spectroscopic and diffractometric techniques to elucidate the subtle structural differences between the polymorphs, providing insights essential for drug formulation and quality control (Vogt et al., 2013).
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate are currently unknown . As a new compound, its effects on various biochemical pathways have not been fully explored. Future studies may reveal its influence on specific pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Eigenschaften
IUPAC Name |
ethyl 3-(3-morpholin-4-ylpropylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-17-12(15)4-6-13-5-3-7-14-8-10-16-11-9-14/h13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMOPXGIBQMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

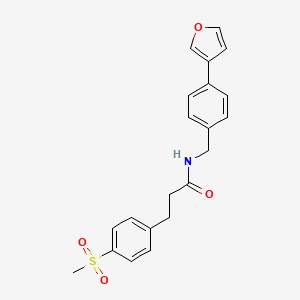
![4-Chlorophenyl 2-[(methylsulfanyl)methyl]phenyl sulfide](/img/structure/B2844714.png)

![2,2-Diphenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2844721.png)
![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]piperidine-1-carboxamide](/img/structure/B2844722.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2844725.png)
![(E)-N'-(4-fluorobenzylidene)-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B2844726.png)

![(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2844729.png)
